2,3,4-Trichloroquinoline
Overview
Description
2,3,4-Trichloroquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is composed of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichloroquinoline can be achieved through several methods. One common approach involves the chlorination of quinoline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under reflux conditions to ensure complete chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where quinoline is treated with chlorine gas in a controlled environment. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trichloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of this compound can yield partially or fully dechlorinated quinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Metal hydrides like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Dechlorinated quinoline derivatives.
Scientific Research Applications
2,3,4-Trichloroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and parasitic infections.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 2,3,4-Trichloroquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes critical for the survival of pathogens. The chlorine atoms enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby increasing its binding affinity and efficacy.
Comparison with Similar Compounds
2,4-Dichloroquinoline: Lacks the chlorine atom at the 3-position, resulting in different reactivity and applications.
3,4,5-Trichloroquinoline: Has an additional chlorine atom at the 5-position, which may alter its chemical properties and biological activity.
Uniqueness: 2,3,4-Trichloroquinoline is unique due to the specific positioning of chlorine atoms, which influences its reactivity and potential applications. The compound’s distinct electronic properties make it valuable for targeted chemical synthesis and research applications.
Properties
IUPAC Name |
2,3,4-trichloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAXVANZWJUQBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346861 | |
Record name | 2,3,4-Trichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40335-02-2 | |
Record name | 2,3,4-Trichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.